![molecular formula C14H23NO B1317713 2-(Octyloxy)aniline CAS No. 52464-52-5](/img/structure/B1317713.png)
2-(Octyloxy)aniline
Overview
Description
2-(Octyloxy)aniline, also known as 2-octylaniline, is an organic compound belonging to the class of anilines. It is a colorless liquid with a sweet, musty odor and is soluble in water, alcohols and ethers. The compound is used in the synthesis of various chemicals, and has applications in the pharmaceutical and agricultural industries. It is also used as a building block in the synthesis of polymers and other materials.
Scientific Research Applications
Conductive Polymers
Aniline derivatives are often used in the synthesis of conductive polymers. These materials have unique electrical, optical, and chemical properties suitable for technological applications such as solar cells, sensors, electromagnetic shield coatings, OLEDs, and energy storage devices .
Dendritic Melamines
Aniline derivatives like 4-(n-octyloxy)aniline have been used in the synthesis and structure of novel dendritic melamines. These compounds exhibit interesting supramolecular behavior and could potentially be used in various advanced materials .
Mechanism of Action
Target of Action
2-(Octyloxy)aniline, a known component in the elaboration of organic materials with mesogenic properties , primarily targets the formation of dendritic melamines . The compound plays a crucial role in the synthesis, structure, and supramolecular behavior of these dendritic melamines .
Mode of Action
The interaction of 2-(Octyloxy)aniline with its targets involves a series of chemical reactions. Starting from 2-(Octyloxy)aniline, seven G-2 melamine-based dendrimers were obtained in 29–79% overall yields . Their iterative convergent- and chemoselective synthesis consisted of S N 2-Ar aminations of cyanuric chloride and final triple N-acylations and Williamson etherifications .
Biochemical Pathways
The biochemical pathways affected by 2-(Octyloxy)aniline are primarily related to the synthesis of dendritic melamines . The compound influences the formation of these dendrimers through a series of chemical reactions, including S N 2-Ar aminations, N-acylations, and Williamson etherifications .
Pharmacokinetics
The physicochemical properties of a drug or series of drugs can be related to adme and pharmacological effect . In drug design, lead compounds are modified to optimize these properties .
Result of Action
The molecular and cellular effects of 2-(Octyloxy)aniline’s action are primarily observed in the formation of dendritic melamines . The compound influences the synthesis, structure, and supramolecular behavior of these dendrimers, leading to the formation of structures with unique properties .
Action Environment
The action, efficacy, and stability of 2-(Octyloxy)aniline can be influenced by various environmental factors. For instance, the nature of the dendritic construction in tandem with that of its central building blocks can significantly impact the ability of the dendrimers to self-organize in solution and to self-assemble in the solid state .
properties
IUPAC Name |
2-octoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11H,2-6,9,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEFQWOGBSQSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563593 | |
Record name | 2-(Octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Octyloxy)aniline | |
CAS RN |
52464-52-5 | |
Record name | 2-(Octyloxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52464-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Octyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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